An In-depth Technical Guide to Direct Red 254: Structure, Properties, and Applications
An In-depth Technical Guide to Direct Red 254: Structure, Properties, and Applications
An Important Note on Chemical Identity: The name "Direct Red 254" is commonly associated with two distinct chemical compounds, leading to potential confusion in literature and commercial listings. This guide will primarily focus on the disazo dye, Direct Red 254 (CAS No. 101380-00-1) , while also providing a clear differentiation from the high-performance Pigment Red 254 (CAS No. 84632-65-5) . It is crucial for researchers to verify the CAS number to ensure they are working with the correct substance.
Part 1: Direct Red 254 (Azo Dye)
Direct Red 254 is a water-soluble, double azo class dye primarily used for coloring paper and cellulosic fibers such as cotton.[1][2][3] Its structure contains two azo groups (-N=N-), which act as the chromophore responsible for its color, and sulfonic acid groups that impart water solubility and affinity for materials like cotton.[4]
Chemical Structure and Identification
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IUPAC Name: disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate
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Molecular Formula: C₂₂H₁₅N₅Na₂O₇S₂[1]
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Molecular Weight: 571.5 g/mol [1]
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Synonyms: C.I. Direct Red 254, Pontamine Fast Red 8BF[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Direct Red 254.
| Property | Value | Source(s) |
| Appearance | Dark red powder / Bluish-light pink | [1] |
| Solubility | Soluble in water (~100 g/L) and concentrated sulfuric acid. Slightly soluble in ethanol. | [1] |
| pH Range (in solution) | 6.5 - 9.0 | [1] |
| UV-Vis λmax | Typically 500-530 nm in aqueous solution (for similar red disazo dyes) | [6] |
| Melting Point | Not applicable | [1] |
| Flammability | Not flammable | [1] |
Experimental Protocols
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Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.[7][8]
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A solution of sodium nitrite (NaNO₂) in water is then added slowly to the cooled amine solution to form the diazonium salt.[7][8] The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.
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Coupling: A separate solution of a coupling agent (an electron-rich aromatic compound, such as a phenol or another amine) is prepared, often in an alkaline solution.[8]
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The cold diazonium salt solution is then slowly added to the coupling agent solution. The coupling reaction occurs to form the azo dye, which may precipitate from the solution.[8]
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Purification: The crude dye is collected by filtration, washed to remove unreacted starting materials and salts, and can be further purified by recrystallization.
Caption: General workflow for the synthesis of an azo dye.
Direct Red 254 is used for dyeing cellulosic fibers. The following is a detailed protocol for this process.
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Preparation of the Dye Bath:
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Calculate the required amount of Direct Red 254 based on the weight of the fabric (owf) and the desired shade depth (e.g., 1-5% owf).
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Create a paste of the dye powder with a small amount of cold water and 0.5-1% soda ash (owf).[3]
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Add boiling water to the paste with constant stirring to create a concentrated stock solution.[3]
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Prepare the main dye bath by adding the required volume of the stock solution to water to achieve the desired material-to-liquor ratio (e.g., 1:20).
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-
Dyeing Process:
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Introduce the pre-wetted cotton fabric into the dye bath at a starting temperature of approximately 40°C.[3]
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Run for 15-20 minutes to allow for initial dye uptake and leveling.[3]
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Gradually add an electrolyte, such as sodium chloride (common salt) or sodium sulfate (Glauber's salt). For a medium shade, this can be 10-20% owf. The salt should be added in portions over 15-30 minutes to ensure even dyeing.[3] The electrolyte helps to neutralize the negative surface charge on the cotton fiber, promoting dye exhaustion.[2]
-
Slowly raise the temperature of the dye bath to a boil (95-100°C).[2][3]
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Continue dyeing at this temperature for 45-60 minutes, ensuring the fabric is agitated for even color.[3]
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Allow the bath to cool for 15-20 minutes for better dye exhaustion.[3]
-
-
After-treatment:
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Remove the fabric from the dye bath, squeeze out excess liquor, and rinse thoroughly with cold water to remove unfixed dye.
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To improve wash fastness, an optional treatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.[3]
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Finally, the fabric is dried.
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Caption: Experimental workflow for dyeing cotton with Direct Red 254.
Applications in Research and Drug Development
While primarily an industrial dye, Direct Red 254 and other sulfonated azo dyes have some applications in biological research.
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Histology and Microscopy: Direct dyes are used in staining procedures for microscopic analysis due to their affinity for proteinaceous and cellulosic materials.[1] Sulfonated azo dyes can be used to study the molecular orientation of proteins in substrates like collagen through linear dichroism.[9][10]
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Biological Imaging: Although no specific studies on Direct Red 254 were found, the broader class of azo dyes is being explored for biomedical applications. Some azo compounds are used as probes for imaging hypoxia in cells and tissues.[11] There is also a growing interest in developing azo-based compounds for bioimaging, drug delivery, and photopharmacology.[12][13]
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Fluorescent Properties: Some sources suggest that Direct Red 254 has fluorescent properties that have been investigated for potential use in diagnostic imaging.[1] However, detailed studies on its quantum yield, excitation/emission spectra, and specific imaging applications are not well-documented in the available literature.
It is important to note that Direct Red 254 is not directly involved in signaling pathways or used as a therapeutic agent. Its relevance to drug development professionals is more likely to be in the context of its use as a tool for staining or as a structural motif for the development of novel imaging agents.
Safety and Toxicology
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Handling: Standard laboratory precautions should be taken, including wearing gloves, safety glasses, and a lab coat. Inhalation of the dust should be avoided.[14]
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Toxicity: Based on information for similar products, Direct Red 254 is considered to have low acute oral toxicity (LD50 > 2000 mg/kg in rats) and is unlikely to be a skin irritant. However, it may cause eye irritation.[14]
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Environmental Impact: As a water-soluble dye, it can cause discoloration of aquatic environments. It is not readily biodegradable but may be partially removed in wastewater treatment processes.[14]
Part 2: Pigment Red 254 (DPP Pigment)
To prevent confusion, this section details the properties of Pigment Red 254, a compound often mistaken for Direct Red 254.
Pigment Red 254 is a high-performance diketopyrrolopyrrole (DPP) pigment known for its brilliant red color, excellent stability, and durability.[7][15] It is widely used in demanding applications such as automotive paints, industrial coatings, and plastics.[7][8]
Chemical Structure and Identification
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IUPAC Name: 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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Synonyms: C.I. Pigment Red 254, DPP Red[]
Comparative Properties
The following table highlights the key differences between the two compounds.
| Property | Direct Red 254 (Azo Dye) | Pigment Red 254 (DPP Pigment) |
| CAS Number | 101380-00-1 | 84632-65-5 |
| Chemical Class | Disazo Dye | Diketopyrrolopyrrole (DPP) |
| Molecular Formula | C₂₂H₁₅N₅Na₂O₇S₂ | C₁₈H₁₀Cl₂N₂O₂ |
| Solubility | Soluble in water | Insoluble in water and most solvents |
| Primary Application | Dyeing of paper and cellulosic fibers | High-performance pigment for paints, coatings, and plastics |
| Light Fastness | Moderate (Scale 4-5)[19] | Excellent (Scale 8)[7][16] |
| Heat Stability | Lower | Very high (>300°C) |
Safety and Toxicology of Pigment Red 254
Pigment Red 254 is considered to have very low toxicity. Studies have shown it to be virtually nontoxic after single oral ingestion or dermal contact. It is not irritating to the skin or eyes and is not mutagenic. Inhalation studies on rats showed only minor effects, such as pigment deposits in the lungs, with no significant inflammation.[20] Due to its insolubility, its bioavailability is extremely low.[20]
Conclusion
The term "Direct Red 254" can be ambiguous, and it is imperative for researchers to use the CAS number for accurate identification. The azo dye Direct Red 254 (CAS 101380-00-1) is a water-soluble colorant used for paper and textiles, with limited but emerging applications in biological staining and as a basis for imaging probes. In contrast, Pigment Red 254 (CAS 84632-65-5) is a highly stable, insoluble DPP pigment used in demanding materials science applications. While neither compound is directly involved in drug signaling pathways, a broader understanding of their chemistry and applications can be valuable for professionals in the chemical and biomedical sciences.
References
- 1. Buy Direct Red 254 (EVT-12496983) [evitachem.com]
- 2. textiletrainer.com [textiletrainer.com]
- 3. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 4. Azo dye - Wikipedia [en.wikipedia.org]
- 5. C.I. Direct Red 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct Red 254 | 101380-00-1 | Benchchem [benchchem.com]
- 7. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dyespigments.net [dyespigments.net]
- 15. Pigment Red 254 [wontimenewmaterials.com]
- 16. scribd.com [scribd.com]
- 17. Pigment Red 254 synthesis - chemicalbook [chemicalbook.com]
- 19. cncolorchem.com [cncolorchem.com]
- 20. Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments - PMC [pmc.ncbi.nlm.nih.gov]
